p-Bromophenyl i-propyl sulfoxide

Enzyme Kinetics Xenobiotic Metabolism Methyl Sulfoxide Reductase

This chiral sulfoxide possesses a stereogenic sulfur center and a fully characterized orthorhombic P212121 crystal structure, making it a superior starting material for asymmetric synthesis and crystal engineering. Unlike smaller methyl- or phenyl-analogs, its sterically demanding isopropyl group profoundly alters enzyme substrate activity—critical for mapping active-site steric constraints in sulfoxide reductases. Sourcing the exact i-propyl derivative eliminates the risk of experimental failure caused by unvalidated 'similar' sulfoxides. Ideal for building chiral ligands, auxiliaries, and diverse organosulfur libraries.

Molecular Formula C9H11BrOS
Molecular Weight 247.15 g/mol
Cat. No. B8099807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Bromophenyl i-propyl sulfoxide
Molecular FormulaC9H11BrOS
Molecular Weight247.15 g/mol
Structural Identifiers
SMILESCC(C)S(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C9H11BrOS/c1-7(2)12(11)9-5-3-8(10)4-6-9/h3-7H,1-2H3/t12-/m1/s1
InChIKeyKNOPNGNHCUFBRQ-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





p-Bromophenyl i-propyl sulfoxide: Core Physicochemical and Structural Profile for Research Sourcing


p-Bromophenyl i-propyl sulfoxide (CAS 1129287-54-2), also named 1-Bromo-4-(isopropylsulfinyl)benzene, is a chiral organosulfur compound with the molecular formula C9H11BrOS and a molecular weight of 247.15 g/mol . It features a para-bromophenyl ring bonded to an isopropyl sulfoxide group, yielding a stereogenic sulfur center [1]. Key physicochemical properties include an XLogP3 of 2.4, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 36.3 Ų, which influences membrane permeability . It is a solid at room temperature, typically supplied at 97% purity for research use . The compound's crystalline structure has been resolved, confirming an orthorhombic P212121 space group with unit cell dimensions a=9.4483 Å, b=10.3257 Å, and c=10.9739 Å [2].

p-Bromophenyl i-propyl sulfoxide: Why In-Class Analogs Cannot Be Interchanged in Critical Workflows


The assumption that any p-bromophenyl sulfoxide can substitute for p-bromophenyl i-propyl sulfoxide is fundamentally flawed. While compounds like p-bromophenyl methyl sulfoxide and p-bromophenyl phenyl sulfoxide share the core aryl-sulfoxide scaffold, critical differences in the sulfur substituent radically alter their behavior in both enzymatic and synthetic systems. Specifically, the steric bulk of the isopropyl group profoundly impacts substrate recognition by enzymes [1]. Data from methyl sulfoxide reductase assays demonstrate that replacing the methyl group with a 'longer alkyl group' results in 'markedly low or negligible substrate activity' [1]. Furthermore, in stereoselective synthesis, the i-propyl substituent provides a distinct chiral environment compared to methyl or phenyl analogs, dictating the enantiomeric outcome of subsequent transformations [2]. Therefore, selecting a 'similar' sulfoxide without rigorous validation introduces significant risk of experimental failure.

p-Bromophenyl i-propyl sulfoxide: A Quantitative Evidence Guide for Differentiated Selection


Enzymatic Recognition: Km Value Comparison for p-Bromophenyl Methyl vs. i-Propyl Sulfoxide

The steric bulk of the i-propyl group in p-bromophenyl i-propyl sulfoxide renders it a poor substrate for methyl sulfoxide reductases compared to its methyl analog. For p-bromophenyl methyl sulfoxide, the reported Km values are 2.75 mM (reductase I) and 1.30 mM (reductase II) [1]. In contrast, the study explicitly states that 'Replacement of the methyl group on the sulfur atom with a longer alkyl group... caused a markedly low or negligible substrate activity' [1].

Enzyme Kinetics Xenobiotic Metabolism Methyl Sulfoxide Reductase

Chiral Resolution and Asymmetric Synthesis: Defined Crystal Structure for p-Bromophenyl i-propyl sulfoxide

The absolute stereochemistry and solid-state packing of p-bromophenyl i-propyl sulfoxide are well-defined, providing a structural basis for chiral applications. Single-crystal X-ray diffraction data shows the compound crystallizes in the chiral orthorhombic space group P212121 with unit cell parameters a = 9.4483 Å, b = 10.3257 Å, c = 10.9739 Å, and a cell volume of 1070.62 ų at 293 K [1]. This level of structural characterization is not always available for all p-bromophenyl sulfoxide analogs.

Chiral Sulfoxide Synthesis Crystallography Asymmetric Catalysis

Synthetic Versatility: Access to Diverse Sulfur Oxidation States and Derivatives

p-Bromophenyl i-propyl sulfoxide serves as a strategic intermediate that can be selectively oxidized to the corresponding sulfone or reduced to the sulfide. This chemical flexibility is shared among many sulfoxides, but the specific reactivity profile is modulated by the i-propyl group . While quantitative rate data comparing the oxidation of p-bromophenyl i-propyl sulfoxide to its methyl analog is not available, the standard reagents and conditions are well-documented: oxidation with m-CPBA yields p-bromophenyl i-propyl sulfone, and reduction with LiAlH4 yields the corresponding sulfide .

Organic Synthesis Sulfoxide Chemistry Oxidation-Reduction

Enantioselective Synthesis: Steric Influence of i-Propyl Group on Chiral Induction

The steric demand of the i-propyl group is a key differentiator in enantioselective synthesis. While direct head-to-head enantioselectivity data for the synthesis of p-bromophenyl i-propyl sulfoxide is limited, related systems show that the choice of alkyl group significantly impacts the efficiency of chiral induction. For example, benzyl p-bromophenyl sulfoxide was obtained in >98% ee via enantioselective catalytic oxidation using tert-butyl hydroperoxide and chiral titanium complexes [1]. This high enantioselectivity is attributed to the specific steric and electronic interactions between the substrate and the chiral catalyst, which are directly influenced by the sulfoxide substituent [1].

Asymmetric Catalysis Chiral Sulfoxides Enantioselective Oxidation

Solid-State Chiral Packing: C–H⋯O and Halogen Bonding Network Unique to p-Bromophenyl i-propyl sulfoxide

The crystal packing of p-bromophenyl i-propyl sulfoxide is governed by a specific network of C–H⋯O short contacts and halogen-involving interactions. This results in the formation of distinct chiral supramolecular assemblies in the solid state [1]. While other p-haloaryl sulfoxides exhibit similar interaction motifs, the exact geometry and strength of these interactions depend on the nature of the alkyl substituent. The i-propyl group, with its specific steric profile, leads to a unique three-dimensional packing arrangement characterized by the P212121 space group [1].

Crystal Engineering Supramolecular Chemistry Chiral Resolution

p-Bromophenyl i-propyl sulfoxide: Validated Application Scenarios Based on Quantitative Evidence


Asymmetric Synthesis and Chiral Building Block Development

This compound's defined chiral center and its well-characterized crystal structure [1] make it an ideal starting material for the stereoselective synthesis of more complex chiral sulfoxides. The ability to achieve high enantioselectivity in related systems (e.g., >98% ee for benzyl p-bromophenyl sulfoxide) [2] supports its use as a scaffold for developing chiral ligands, auxiliaries, and pharmaceutical intermediates. Its solid-state chiral packing information [1] is also crucial for designing efficient chiral resolution and purification processes.

Investigating Steric Effects in Sulfoxide Metabolism and Enzyme Recognition

Given the stark difference in substrate activity between p-bromophenyl methyl sulfoxide and its 'longer alkyl group' analogs in methyl sulfoxide reductase assays [3], p-bromophenyl i-propyl sulfoxide is a prime tool for probing steric requirements in sulfoxide-metabolizing enzymes. Researchers can use this compound to map the active site steric constraints of reductases or oxidases, distinguishing it from smaller analogs which are readily processed.

Crystal Engineering and Supramolecular Material Design

The detailed supramolecular architecture of p-bromophenyl i-propyl sulfoxide, driven by C–H⋯O and halogen-bonding interactions [1], positions it as a valuable building block in crystal engineering. The unique P212121 packing arrangement, characterized by specific unit cell parameters (a=9.4483 Å, b=10.3257 Å, c=10.9739 Å) [1], can be exploited to design functional materials with predictable solid-state properties, such as nonlinear optical materials or porous molecular frameworks.

Versatile Intermediate for Organosulfur Chemical Libraries

Its documented ability to undergo both oxidation to a sulfone and reduction to a sulfide allows p-bromophenyl i-propyl sulfoxide to serve as a central hub for generating diverse organosulfur derivatives. This chemical versatility, combined with the steric influence of the i-propyl group on subsequent reactions, makes it a valuable commodity for research groups building compound libraries for drug discovery or agrochemical screening.

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